Diethoxymethyl(3-piperidinopropyl)silane
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Overview
Description
Diethoxymethyl(3-piperidinopropyl)silane is a chemical compound with the molecular formula C13H29NO2Si and a molecular weight of 259.46 g/mol . It is a silane compound that features both organic and inorganic functional groups, making it valuable in various applications, particularly in surface modification and as a coupling agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethoxymethyl(3-piperidinopropyl)silane typically involves the reaction of 3-piperidinopropylsilane with diethoxymethylsilane under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactants and catalysts. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethoxymethyl(3-piperidinopropyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into different silane derivatives.
Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
Diethoxymethyl(3-piperidinopropyl)silane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Diethoxymethyl(3-piperidinopropyl)silane involves its ability to form covalent bonds with both organic and inorganic surfaces. The silane group undergoes hydrolysis to form silanol, which can then react with hydroxyl groups on surfaces to form stable Si-O-Si bonds . This property makes it an effective coupling agent for enhancing the adhesion between different materials .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyl(diethoxy)methylsilane: Similar in structure but contains an amino group instead of a piperidine ring.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a piperidine ring.
Uniqueness
Diethoxymethyl(3-piperidinopropyl)silane is unique due to its combination of a piperidine ring and silane functionality, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring strong adhesion and surface modification .
Properties
CAS No. |
20723-18-6 |
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Molecular Formula |
C13H29NO2Si |
Molecular Weight |
259.46 g/mol |
IUPAC Name |
diethoxy-methyl-(3-piperidin-1-ylpropyl)silane |
InChI |
InChI=1S/C13H29NO2Si/c1-4-15-17(3,16-5-2)13-9-12-14-10-7-6-8-11-14/h4-13H2,1-3H3 |
InChI Key |
CTGDLDJNWMBENK-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(CCCN1CCCCC1)OCC |
Origin of Product |
United States |
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